molecular formula C14H15ClN2O4S B2606668 N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine CAS No. 1607265-66-6

N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine

Cat. No.: B2606668
CAS No.: 1607265-66-6
M. Wt: 342.79
InChI Key: QNXAEJRMONWOAB-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure incorporates a 2-chloro-4-nitrophenyl group, a feature seen in compounds studied for various biological activities. The 1,1-dioxo-thiolane moiety indicates a sulfone derivative, which can influence the molecule's electronic properties and binding affinity. The prop-2-ynyl (propargyl) group provides a potential handle for further chemical modification via click chemistry. Researchers are investigating this compound as a potential chemical intermediate or as a candidate for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-2-6-16(13-5-7-22(20,21)10-13)9-11-3-4-12(17(18)19)8-14(11)15/h1,3-4,8,13H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAEJRMONWOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine typically involves multiple steps, starting with the preparation of the thiolane ring and the introduction of the nitrophenyl and prop-2-ynyl groups. Common synthetic routes include:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the Prop-2-ynyl Group: This can be done through alkylation reactions using propargyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or nitro positions, using reagents such as sodium methoxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiolane ring can interact with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Chloro-Nitrophenyl Groups

(a) 1-(2-Chloro-4-nitrophenyl)piperazine
  • Structure : Contains a 2-chloro-4-nitrophenyl group attached to a piperazine ring.
  • Key Differences : Lacks the sulfone and thiolan-3-amine core.
  • Relevance : The chloro-nitro-phenyl group is associated with interactions in enzyme inhibition, as seen in herbicide design studies targeting cellulose synthase (CESA) .
(b) 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
  • Structure : Pyridine ring substituted with chloro (C6), nitro (C3), and isopropylamine (C2).
  • Key Differences : Aromatic pyridine vs. saturated thiolan ring; lacks sulfone and alkyne groups.
  • Activity : Demonstrated anticancer properties, highlighting the role of chloro-nitro-aromatic systems in bioactive molecules .

Compounds with Sulfone or Thiolan/Thiophene Cores

(a) N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
  • Structure : 1,1-Dioxo-2,3-dihydrothiophene (sulfone) with a 4-ethoxyphenylamine group.
  • Key Differences : Smaller thiophene ring vs. thiolan; ethoxy substituent instead of chloro-nitro-phenyl.
  • Relevance : The sulfone group enhances metabolic stability, a feature critical in drug design .
(b) 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-(prop-2-ynyl)-1,3-thiazol-2-amine derivatives
  • Structure : Thiazole core with chloro, methoxy, methyl, and propynyl substituents.
  • Key Differences : Thiazole vs. thiolan ring; additional methyl and methoxy groups.
  • Activity : Propynyl groups in such structures are linked to improved binding kinetics in kinase inhibitors .

Compounds with Alkyne or Amine Functionalities

(a) N-ALLYL-4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-AMINE
  • Structure : Thiazole with allylamine and 3,4-dichlorophenyl groups.
  • Key Differences : Allyl vs. propynyl chain; dichlorophenyl vs. chloro-nitrophenyl.
  • Activity : Allyl and propargyl amines are common in covalent inhibitors targeting cysteine residues .
(b) 5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine
  • Structure : Oxadiazole core with bromophenyl and chloro-nitrophenyl groups.
  • Key Differences : Oxadiazole vs. thiolan; bromo vs. nitro substituents.
  • Synthesis : RP-HPLC methods for such compounds emphasize the need for precise separation techniques due to hydrophobic substituents .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Application Reference
Target Compound Thiolan-3-amine 2-Chloro-4-nitrophenyl, Propynyl, SO₂ ~380 (estimated) Potential herbicide/enzyme inhibitor
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine Pyridine Chloro, Nitro, Isopropylamine 229.6 Anticancer
N-(4-ethoxyphenyl)-1,1-dioxo-thiophen-3-amine Thiophene 4-Ethoxyphenyl, SO₂ 282.3 Metabolic stability studies
N-ALLYL-4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-AMINE Thiazole 3,4-Dichlorophenyl, Allylamine 285.2 Covalent inhibitor scaffolds

Research Findings and Implications

  • Chloro-Nitrophenyl Groups : These substituents are prevalent in compounds with herbicidal (e.g., CESA inhibitors) and anticancer activities, likely due to their electron-withdrawing properties and ability to participate in π-π stacking .
  • Sulfone Moieties : The 1,1-dioxo group in thiolan/thiophene derivatives enhances oxidative stability and hydrogen-bonding capacity, critical for target engagement .
  • Propynyl Chains : Propargyl amines enable click chemistry modifications or covalent binding to biological targets, offering versatility in drug design .

Biological Activity

N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine, with the CAS number 1607265-66-6, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C14H15ClN2O4SC_{14}H_{15}ClN_{2}O_{4}S, with a molecular weight of 342.8 g/mol. The structure includes a thiolane ring, a nitrophenyl moiety, and a propyne side chain, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₂O₄S
Molecular Weight342.8 g/mol
CAS Number1607265-66-6

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing nitrophenyl groups have shown promising results in inhibiting tumor cell proliferation.

  • In Vitro Studies : In vitro assays demonstrated that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including HepG2 and MCF-7 cells. The mechanism of action often involves apoptosis induction and cell cycle arrest at the G2/M phase .
  • In Vivo Studies : Animal models have shown that these compounds can significantly inhibit tumor growth. For example, xenograft studies reported tumor growth inhibition rates exceeding 48% when treated with similar nitrophenyl derivatives .

The biological activity of this compound is likely mediated through several mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Some studies suggest that compounds with similar structures act as HDAC inhibitors, leading to increased acetylation of histones and subsequent modulation of gene expression associated with apoptosis and cell cycle regulation .
  • Reactive Oxygen Species (ROS) Generation : The presence of electrophilic centers in the molecule may facilitate ROS production, contributing to oxidative stress in cancer cells and promoting apoptosis .

Study 1: Anticancer Activity in HepG2 Cells

A study focused on the anticancer properties of a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells. The study also revealed that treatment led to significant apoptosis as evidenced by increased caspase activity and morphological changes in treated cells .

Study 2: Mechanistic Insights from MCF-7 Cells

In another investigation involving MCF-7 breast cancer cells, it was found that treatment with derivatives resulted in G2/M phase cell cycle arrest and upregulation of pro-apoptotic markers. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis .

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